AB-005 Azepane isomer-d3

Description

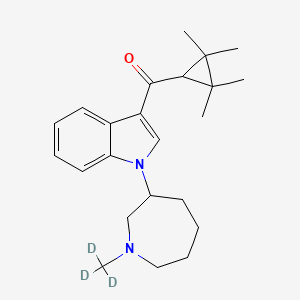

Structure

3D Structure

Properties

Molecular Formula |

C23H32N2O |

|---|---|

Molecular Weight |

355.5 g/mol |

IUPAC Name |

(2,2,3,3-tetramethylcyclopropyl)-[1-[1-(trideuteriomethyl)azepan-3-yl]indol-3-yl]methanone |

InChI |

InChI=1S/C23H32N2O/c1-22(2)21(23(22,3)4)20(26)18-15-25(19-12-7-6-11-17(18)19)16-10-8-9-13-24(5)14-16/h6-7,11-12,15-16,21H,8-10,13-14H2,1-5H3/i5D3 |

InChI Key |

VNSNHIFBQMRMRE-VPYROQPTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCCCC(C1)N2C=C(C3=CC=CC=C32)C(=O)C4C(C4(C)C)(C)C |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)C4CCCCN(C4)C)C |

Origin of Product |

United States |

Contextual Background of Ab 005 Azepane Isomer D3 in Chemical Research

AB-005 Azepane Isomer-d3: Research Compound Lineage and Specificity

To understand the function of this compound, it is essential to first consider its parent compounds and isomeric variants.

AB-005 is a synthetic cannabinoid that features a 1-[(1-methylpiperidin-2-yl)methyl]-indole base. caymanchem.comwikipedia.org This structural motif is characteristic of a series of potent cannabinoid receptor agonists. caymanchem.com The compound AB-005 itself has shown high affinity for both the CB1 and CB2 cannabinoid receptors in scientific studies. wikipedia.org

A significant variant of AB-005 is the AB-005 azepane isomer. In this molecule, the typical methylpiperidine group of AB-005 is replaced by a methylazepane group. caymanchem.comsanbio.nl This structural modification creates a distinct compound with its own unique chemical and pharmacological profile, though its physiological and toxicological properties have not been extensively established. caymanchem.com It is this azepane isomer for which this compound serves as a reference standard. The "-d3" notation indicates that three hydrogen atoms in the methyl group have been replaced with deuterium (B1214612) atoms. clearsynth.compharmaffiliates.com

This compound is explicitly intended for forensic and research applications. caymanchem.comclearsynth.com It is classified as a deuterated analytical reference standard. clearsynth.comsigmaaldrich.com Such standards are crucial in analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). pubcompare.aipubcompare.ai

The use of deuterated standards, like this compound, allows for the precise quantification of the target analyte (in this case, AB-005 azepane isomer) in complex mixtures. pubcompare.aipubcompare.ai Because the deuterated standard is chemically identical to the analyte but has a slightly higher mass, it can be distinguished by the mass spectrometer. This allows it to be used as an internal standard, correcting for any loss of analyte during sample preparation and analysis, thereby ensuring the accuracy of the quantitative results. pubcompare.aipubcompare.ai These standards are produced with high purity and are accompanied by comprehensive characterization data to meet regulatory guidelines for analytical method development and validation. clearsynth.comsapphirebioscience.com

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 1-(Hexahydro-1-methyl-1H-azepin-3-yl)-1H-indol-3-ylmethanone-D3 |

| Molecular Formula | C23H29D3N2O |

| Molecular Weight | 355.27 g/mol |

| CAS Number (Unlabelled) | 1445751-74-5 |

| Purity | ≥98% |

| Formulation | A crystalline solid |

| Storage Temperature | -20°C |

Data sourced from various chemical suppliers and databases. caymanchem.comclearsynth.compharmaffiliates.com

Structural Elucidation and Isomer Research of Ab 005 Azepane Isomer D3

Advanced Spectroscopic Methodologies for Structural Assignment

The precise structural assignment of AB-005 Azepane isomer-d3 necessitates the use of sophisticated analytical techniques capable of differentiating between isomers and quantifying the extent of deuteration. High-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and vibrational spectroscopy are indispensable tools in this endeavor.

High-Resolution Mass Spectrometry for Isomer Differentiation and Deuterium (B1214612) Quantification

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of synthetic cannabinoids and their deuterated analogs. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the parent ion and its fragments. This capability is crucial for distinguishing between isomers with the same nominal mass but different elemental formulas.

In the analysis of this compound, HRMS can confirm the presence of three deuterium atoms by the corresponding increase in the monoisotopic mass compared to its non-deuterated counterpart. The fragmentation pattern observed in the mass spectrum provides further structural information. While specific fragmentation data for this compound is not extensively published, the fragmentation of similar synthetic cannabinoids typically involves cleavage at the amide linkage and within the alkyl side chain. The mass-to-charge ratio of the fragment ions can pinpoint the location of the deuterium atoms within the molecule.

Illustrative HRMS Data for this compound

| Ion | Predicted m/z (d0) | Predicted m/z (d3) | Mass Shift (Da) | Putative Fragment Structure |

|---|---|---|---|---|

| [M+H]+ | 353.2642 | 356.2830 | +3.0188 | Intact Molecule |

| Fragment A | 198.1281 | 198.1281 | 0 | Indole-3-carbonyl moiety |

Note: The data in this table is illustrative and based on general fragmentation patterns of similar compounds. Actual experimental values may vary.

Nuclear Magnetic Resonance Spectroscopy in Deuterated Compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including the precise determination of isotopic labeling. In the case of this compound, both ¹H and ¹³C NMR spectroscopy are employed to map the complete chemical structure.

The ¹H NMR spectrum of the deuterated compound will show a decrease in the integration of the signal corresponding to the protons that have been replaced by deuterium. Furthermore, the multiplet structure of adjacent proton signals may be simplified due to the absence of coupling to deuterium. For a more direct detection of the deuterium, ²H NMR spectroscopy can be utilized. The chemical shift in the ²H NMR spectrum directly indicates the chemical environment of the deuterium atoms.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning all proton and carbon signals and confirming the connectivity of the molecular framework.

Expected ¹H NMR Chemical Shift Changes upon Deuteration

| Proton Environment | Expected Chemical Shift (ppm) - Non-deuterated | Expected Observation in d3 Isomer |

|---|---|---|

| Azepane ring CH₂ adjacent to Nitrogen | 2.2 - 2.8 | Signal integration reduced or absent if deuterated |

| Azepane ring CH₂ | 1.5 - 1.9 | Signal integration reduced or absent if deuterated |

| N-CH₃ | ~2.3 | No change |

Note: The data in this table is illustrative and based on typical chemical shifts for similar structures.

Vibrational Spectroscopy for Isomeric Discrimination (e.g., GC/IR)

Vibrational spectroscopy, particularly when coupled with a separation technique like gas chromatography (GC-IR), provides a powerful method for distinguishing between isomers that may be difficult to resolve by mass spectrometry alone. Infrared (IR) spectroscopy probes the vibrational modes of a molecule, which are highly sensitive to its three-dimensional structure.

The substitution of hydrogen with deuterium results in a predictable shift of the corresponding stretching and bending frequencies to lower wavenumbers due to the heavier mass of deuterium. For instance, the C-H stretching vibrations typically observed around 2800-3000 cm⁻¹ will be shifted to approximately 2100-2200 cm⁻¹ for C-D bonds. This isotopic shift provides a clear spectral signature for the presence and location of deuterium atoms.

By comparing the IR spectrum of this compound to that of its non-deuterated analog and other positional isomers, a definitive identification can be made based on the unique fingerprint region of the spectrum.

Stereochemical Research of Azepane Isomers

The seven-membered azepane ring is conformationally flexible and can adopt multiple chair and boat-like conformations. The specific conformation can significantly influence the biological activity of the molecule. Understanding the stereochemistry of this compound is therefore crucial.

Conformational Analysis of the Azepane Ring System

The conformational landscape of the azepane ring is complex, with several low-energy conformations accessible at room temperature. The preferred conformation is influenced by the nature and position of substituents on the ring. Computational modeling, in conjunction with experimental techniques like NMR spectroscopy, is often used to investigate the conformational preferences of azepane derivatives. lgcstandards.comlgcstandards.com

NMR studies, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the relative orientation of protons on the ring and thus help to deduce the dominant conformation in solution. For substituted azepanes, the presence of a substituent can bias the conformational equilibrium towards one particular form. zeptometrix.com

Impact of Deuteration on Conformational Dynamics

The replacement of hydrogen with deuterium can have a subtle but measurable effect on the conformational dynamics of a molecule, an effect known as the stereochemical isotope effect. Deuterium is slightly smaller and forms slightly shorter and stronger bonds than hydrogen. These differences can alter the vibrational amplitudes and zero-point energies of different conformations, leading to a shift in the conformational equilibrium.

While the impact of d3 deuteration on the conformational dynamics of the AB-005 azepane ring has not been specifically reported, studies on other cyclic systems have shown that deuteration can influence ring puckering and the energy barriers between different conformations. These effects can be investigated using variable-temperature NMR experiments and high-level computational chemistry.

Table of Compounds Mentioned

| Compound Name |

|---|

| AB-005 Azepane isomer |

Research on Isolation and Characterization of Isomeric Byproducts

The synthesis of N-alkylated indole-based synthetic cannabinoids, such as analogs of AB-005, can often lead to the formation of isomeric byproducts. While specific research on the isolation and characterization of isomeric byproducts from the synthesis of "this compound" is not extensively documented in peer-reviewed literature, valuable insights can be drawn from studies on structurally similar synthetic cannabinoids. The formation of the azepane ring in the AB-005 azepane isomer is itself illustrative of a potential isomeric outcome during the synthesis of related compounds featuring a piperidine (B6355638) moiety.

During the N-alkylation of the indole (B1671886) core, which is a critical step in the synthesis of many synthetic cannabinoids, rearrangement of the alkylating agent can occur. This is particularly relevant when using precursors for a methylpiperidine side chain, where a ring-expansion reaction can lead to the formation of a methylazepane ring structure. This results in an isomeric byproduct that can be challenging to separate from the intended product due to their similar physicochemical properties.

The isolation of such byproducts typically involves advanced chromatographic techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are fundamental methods employed for the separation of these closely related isomers. The choice of stationary and mobile phases is crucial for achieving the necessary resolution. In the context of synthetic cannabinoid analysis, reversed-phase HPLC columns are frequently utilized.

Once isolated, the characterization of these isomeric byproducts relies on a combination of sophisticated analytical methods. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for elucidating the precise structure of these compounds.

Mass Spectrometry Analysis

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), provides critical information regarding the molecular weight and fragmentation patterns of the isomers. While isomers will have the same molecular weight, their fragmentation patterns under electron ionization can exhibit subtle but significant differences, aiding in their differentiation. For instance, the fragmentation of the azepane ring may produce characteristic ions that are distinct from those generated by a piperidine ring.

NMR Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. For distinguishing between a piperidine and an azepane isomer, key differences would be observed in the chemical shifts and coupling constants of the protons and carbons within the heterocyclic ring. The larger azepane ring would exhibit a different pattern of signals compared to the more constrained piperidine ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively map the connectivity of atoms within the molecule and confirm the isomeric structure.

The following table summarizes the analytical techniques commonly used in the isolation and characterization of isomeric byproducts in the synthesis of indole-based synthetic cannabinoids, which would be applicable to this compound.

| Technique | Purpose | Anticipated Findings for Isomeric Byproducts |

| High-Performance Liquid Chromatography (HPLC) | Isolation and purification of isomers. | Separation of the azepane isomer from other synthetic byproducts based on differential retention times. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification based on mass-to-charge ratio and fragmentation. | Identical molecular ion peak for isomers, but potentially different fragmentation patterns allowing for differentiation. |

| ¹H NMR Spectroscopy | Determination of the proton framework of the molecule. | Distinct chemical shifts and coupling constants for the protons on the azepane ring compared to other cyclic amine structures. |

| ¹³C NMR Spectroscopy | Determination of the carbon skeleton of the molecule. | Unique chemical shifts for the carbon atoms within the azepane ring. |

| 2D NMR (COSY, HMBC) | Elucidation of the complete molecular structure and connectivity. | Unambiguous confirmation of the azepane ring structure and its point of attachment to the indole core. |

Detailed research findings on the specific isomeric byproducts of this compound are not publicly available. The information presented here is based on established analytical methodologies for the characterization of analogous synthetic cannabinoid isomers.

Analytical Research Applications of Ab 005 Azepane Isomer D3

Development of Robust Analytical Methods for Detection and Quantification

The development of reliable analytical methods is crucial for the accurate identification and quantification of synthetic cannabinoids in various samples. AB-005 Azepane isomer-d3 plays a significant role in this process, particularly as a stable isotope-labeled internal standard.

Method Development and Validation Protocols Utilizing Deuterated Standards for Research

In the development of analytical methods, particularly those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), deuterated standards like this compound are invaluable. During method validation, these standards are used to assess key parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). By adding a known concentration of the deuterated standard to each sample, analysts can correct for variations in sample preparation and instrument response.

Table 1: Key Parameters in Analytical Method Validation

| Validation Parameter | Role of Deuterated Standard (e.g., this compound) |

| Linearity | Helps to establish a linear relationship between the analyte concentration and the instrument response over a specific range. |

| Accuracy | Used to determine the closeness of the measured concentration to the true concentration by spiking blank samples with known amounts of the analyte and the deuterated standard. |

| Precision | Assesses the repeatability and intermediate precision of the method by analyzing replicate samples containing the analyte and the deuterated standard. |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. The deuterated standard helps to ensure that the detection is not a false positive. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be accurately and precisely quantified. The deuterated standard is essential for accurate quantification at low levels. |

Application in Quality Control and Forensic Chemistry Research

In quality control and forensic chemistry, the definitive identification and quantification of controlled substances are paramount. AB-005 Azepane isomer has been identified in forensic casework, and its deuterated analog, this compound, serves as a critical tool for ensuring the quality and accuracy of these analyses. In quality control, it can be used to prepare control samples to monitor the performance of an analytical method over time. In forensic research, it is used to develop and validate methods for the detection of emerging synthetic cannabinoids in complex matrices such as blood, urine, and seized materials.

Utilization as an Internal Standard in Quantitative Bioanalytical Assays

The primary application of this compound is as an internal standard in quantitative bioanalytical assays. Due to its structural similarity and identical chromatographic behavior to the non-deuterated analyte, it co-elutes from the chromatography column. However, its slightly higher mass allows it to be distinguished by the mass spectrometer. This co-elution ensures that any loss of analyte during sample preparation or fluctuations in instrument performance will affect the internal standard to the same extent, allowing for accurate and precise quantification.

Table 2: Properties of an Ideal Internal Standard

| Property | Rationale for using this compound |

| Structural Similarity | Chemically almost identical to the analyte, ensuring similar extraction efficiency and ionization response. |

| Different Mass | The deuterium (B1214612) labeling results in a different mass-to-charge ratio, allowing for separate detection by the mass spectrometer. |

| Co-elution | Elutes at the same retention time as the analyte, compensating for matrix effects and variations in chromatographic conditions. |

| Purity | Available as a high-purity certified reference material, ensuring accurate quantification. |

Research on Isomer Differentiation in Complex Matrices

Synthetic cannabinoids often exist as multiple isomers, which can have different potencies and legal statuses. Differentiating between these isomers is a significant challenge in forensic and analytical chemistry. While specific research on the isomer differentiation of this compound is not widely published, the general principles of using deuterated standards apply. High-resolution mass spectrometry and advanced chromatographic techniques, such as multidimensional chromatography, are often employed for this purpose. In such studies, this compound could be used to confirm the retention time and fragmentation pattern of the corresponding non-deuterated isomer, aiding in its unambiguous identification in the presence of other structurally similar compounds. A pharmacological study has noted that the AB-005 azepane isomer does not activate cannabinoid receptors, unlike its parent compound, highlighting the importance of correct isomer identification. nih.govresearchgate.net

Mechanistic Research Insights Derived from Deuterated Azepane Isomers

Probing Reaction Mechanisms with Deuterium (B1214612) Labeling

Deuterium labeling is a cornerstone of mechanistic chemistry, allowing researchers to uncover details of reaction pathways that are otherwise invisible. By replacing specific hydrogen atoms with deuterium, scientists can follow the atoms through complex transformations and measure the energetic effects of this isotopic substitution.

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in one of the reactants is replaced with one of its isotopes. wikipedia.org This effect is particularly pronounced when a hydrogen atom (¹H) is replaced by a deuterium atom (²H or D) due to the significant relative change in mass. The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and more difficult to break.

By synthesizing a deuterated analog of a reactant, such as AB-005 Azepane isomer-d3, and comparing its reaction rate to that of the non-deuterated compound, the rate-determining step can often be identified. If the bond to the isotopically labeled atom is broken or formed during the slowest step of the reaction, a significant change in the reaction rate, known as a primary KIE, will be observed. princeton.edu A primary KIE for deuterium is typically in the range of kH/kD ≈ 2–7. Conversely, a small or negligible KIE (kH/kD ≈ 1) suggests that the C-H bond at the labeled position is not cleaved in the rate-determining step. researchgate.net

Secondary KIEs, which are smaller, can also provide valuable information when the labeled atom is not directly involved in bond breaking but is located near the reaction center. wikipedia.orgprinceton.edu These effects arise from changes in hybridization or steric environment at the transition state. princeton.edu

Table 1: Interpretation of Kinetic Isotope Effect (KIE) Values in Deuterium Labeling Studies

| KIE Type | Typical kH/kD Value | Interpretation |

|---|---|---|

| Primary KIE | > 2 | C-H/C-D bond is broken in the rate-determining step. |

| Secondary KIE (Normal) | 1.0 - 1.4 | Labeled position is close to the reaction center; often indicates a change in hybridization from sp³ to sp² at the transition state. wikipedia.org |

| Secondary KIE (Inverse) | < 1.0 (e.g., 0.7 - 0.9) | Labeled position is close to the reaction center; often indicates a change in hybridization from sp² to sp³ at the transition state. wikipedia.org |

| No Significant KIE | ≈ 1 | C-H/C-D bond is not broken or significantly affected in the rate-determining step. |

Deuterium's utility extends beyond kinetics; it serves as a stable isotopic label for tracing the fate of molecules and molecular fragments during a reaction. researchgate.net In the study of complex transformations involving azepane derivatives, this compound can be used to map the precise pathway of isomerization or rearrangement.

For example, the fully unsaturated counterparts of azepanes, known as azepines, are known to exist in several tautomeric forms (e.g., 1H-, 2H-, 3H-azepine). thieme-connect.derwth-aachen.de These isomers can interconvert under certain conditions. By selectively placing a deuterium label on the azepane ring, researchers can follow its position in the final product mixture, providing definitive evidence for proposed mechanistic pathways, such as sigmatropic shifts or ring-expansion mechanisms. rwth-aachen.de If a deuterium atom at a specific carbon moves to a different carbon in the product, it directly maps a specific bond-breaking and bond-forming event.

Table 2: Hypothetical Example of Deuterium Tracing in an Azepine Isomerization

| Starting Material | Proposed Intermediate | Final Product | Mechanistic Insight from Labeling |

|---|---|---|---|

| 2-Deuterio-1H-azepine | Bicyclic Intermediate | 3-Deuterio-3H-azepine | The movement of the deuterium label from C2 to C3 confirms a specific rearrangement pathway and rules out mechanisms where the label would remain at C2 or scramble to other positions. |

Investigation of Intramolecular Rearrangements and Stability of Isomers

The seven-membered azepane ring is conformationally flexible, and its unsaturated precursors, azepines, exhibit complex equilibria between various isomers. thieme-connect.de Computational and experimental studies have investigated the relative stabilities of these isomers, generally finding that 3H-azepines are more stable than the 1H-, 2H-, and 4H-tautomers. thieme-connect.derwth-aachen.de

Deuterium labeling provides an experimental method to probe these intramolecular processes. By observing the rate at which a deuterium label scrambles between different positions on the azepine ring, the energy barriers for these rearrangements can be quantified. Furthermore, the substitution of hydrogen with deuterium can subtly influence the thermodynamic stability of different isomers due to differences in zero-point vibrational energies, an effect that can be measured and correlated with theoretical models. Studies on related systems, such as the benzene (B151609) imine ⇌ 1H-azepine isomerization, show that such rearrangements can involve complex dynamics and multiple steps, including ring-expansion followed by inversion at the nitrogen atom. nih.govrsc.org Using a deuterated isomer would allow for the experimental dissection of these sequential steps.

Table 3: Relative Stability of Azepine Tautomers

| Isomer | Relative Stability | Structural Notes |

|---|---|---|

| 3H-Azepine | Most Stable | Generally the most commonly encountered isomer. thieme-connect.de |

| 1H-Azepine | Less Stable | Stabilized by electron-withdrawing groups on the nitrogen. thieme-connect.de |

| 2H-Azepine | Least Stable | Known to rearrange to the more stable 3H-isomer. thieme-connect.de |

| 4H-Azepine | Least Stable | Relatively rare and tends to rearrange to the 3H-form. thieme-connect.de |

Advanced Spectroscopic Probes for Mechanistic Intermediates in Azepane Reactions

Identifying and characterizing transient intermediates is crucial for a complete understanding of a reaction mechanism. Isotopic labeling with deuterium is a key enabling tool for various advanced spectroscopic techniques used to detect these fleeting species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for structural elucidation. In a deuterated compound like this compound, the signal for the proton at the labeled position will be absent in the ¹H NMR spectrum. The corresponding carbon in the ¹³C NMR spectrum will show a characteristic coupling to deuterium (C-D), which has a different splitting pattern and coupling constant than a C-H bond. This allows for unambiguous assignment of atomic positions and can be used to track the label's location in intermediates and products. researchgate.net

Mass Spectrometry (MS): Mass spectrometry distinguishes molecules based on their mass-to-charge ratio. A deuterated molecule will have a higher molecular weight than its non-deuterated counterpart. This mass difference allows researchers to easily track the labeled compound in a reaction mixture and analyze the fragmentation patterns to deduce the structure of intermediates. thieme-connect.de

Vibrational Spectroscopy (IR/Raman): The vibrational frequency of a C-D bond is significantly different from that of a C-H bond. This shift can be detected by Infrared (IR) or Raman spectroscopy. For reactions where intermediates can be observed directly, this isotopic shift can confirm the presence and structure of the intermediate. Techniques like stopped-flow spectroscopy can be combined with isotopic labeling to capture the spectra of short-lived intermediates formed during a reaction. nih.gov

Table 4: Application of Spectroscopic Techniques with Deuterated Azepanes

| Spectroscopic Technique | Effect of Deuterium Labeling | Mechanistic Information Gained |

|---|---|---|

| NMR Spectroscopy | Disappearance of ¹H signal; altered splitting in ¹³C spectrum. | Unambiguous tracking of the label's position in reactants, intermediates, and products. |

| Mass Spectrometry | Increase in molecular weight of the parent ion and any fragments containing the label. | Confirmation of label incorporation; analysis of fragmentation patterns to elucidate intermediate structures. |

| Vibrational Spectroscopy (IR/Raman) | Shift of C-H stretching/bending frequencies to lower wavenumbers (C-D). | Identification of the labeled bond in transient species; confirmation of bond breaking/formation at the labeled site. |

Future Research Directions and Translational Perspectives for Deuterated Azepane Chemistry

Innovations in Deuteration Chemistry and High-Efficiency Synthetic Methodology

The precise installation of deuterium (B1214612) atoms into complex molecules is paramount for developing novel research compounds like AB-005 Azepane isomer-d3. Innovations in deuteration chemistry are moving beyond simple hydrogen-deuterium exchange to more sophisticated and site-selective methods. nih.gov These techniques are crucial for optimizing a molecule's metabolic profile by leveraging the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond can slow metabolic processes that involve C-H bond cleavage. nih.gov

High-efficiency synthetic methodologies are critical for accessing complex seven-membered rings like azepane, which are underrepresented in medicinal chemistry compared to their five- and six-membered counterparts. rwth-aachen.denih.gov A significant advancement is the photochemical dearomative ring expansion of nitroarenes. nih.gov This method, mediated by blue light at room temperature, transforms a six-membered benzenoid framework into a seven-membered ring system, which can then be hydrogenated to yield the saturated azepane core. rwth-aachen.denih.gov This strategy streamlines the synthesis of polysubstituted azepanes from simple starting materials. rwth-aachen.de For deuterated analogues, this could involve using deuterated nitroarenes or employing deuterated hydrogenation agents in the final step. rwth-aachen.de Other synthetic strategies for azepane derivatives include silyl-aza-Prins cyclization and Cu(I)-catalyzed tandem amination/cyclization reactions. nih.govnih.gov

These advanced synthetic routes provide robust platforms for creating libraries of deuterated azepane derivatives, enabling systematic exploration of their research potential.

Table 1: Overview of Deuteration Methods in Chemical Synthesis

| Method | Description | Key Features |

|---|---|---|

| Direct Exchange | Involves swapping hydrogen atoms with deuterium, often catalyzed by acids, bases, or metals. | Simple for labile protons (e.g., in alcohols, amines); less specific for C-H bonds. |

| Deuterated Reagents | Utilizes reagents where hydrogen has been replaced by deuterium (e.g., D₂O, CD₃I, NaBD₄). beilstein-journals.org | Allows for the introduction of deuterium at specific steps in a synthetic sequence. |

| Metal-Catalyzed Hydrogenation | Employs deuterium gas (D₂) with a metal catalyst (e.g., Pd/C) to saturate double or triple bonds. | Effective for late-stage deuteration; provides high levels of deuterium incorporation. |

| Synthesis from Deuterated Precursors | Begins a synthetic route with starting materials that already contain deuterium. | Offers precise control over the location of deuterium atoms in the final molecule. |

Advancements in High-Throughput Screening and Computational Design of Azepane Derivatives for Research Purposes

Identifying promising new research compounds from large collections of molecules requires efficient screening and design strategies. High-throughput screening (HTS) is a cornerstone of this process, utilizing automation and robotics to test thousands to millions of compounds for their activity against a specific biological target. ctppc.orgyoutube.com For azepane derivatives, HTS allows for the rapid pharmacological profiling of entire libraries, identifying "hits" that can serve as starting points for further investigation. ctppc.org The process involves miniaturized assays in microplates (e.g., 384- or 1536-well formats), advanced liquid handling robotics, and sophisticated data analysis to manage the vast amounts of information generated. ctppc.orgyoutube.comnih.gov

Complementing experimental screening, computational design has become an indispensable tool for accelerating the discovery process. nih.gov Methods such as Density Functional Theory (DFT) can predict the electronic properties, reactivity, and stability of molecules like azepane and its derivatives. nih.gov By performing full geometry optimization and calculating properties like dipole moment and strain energy, researchers can computationally elucidate and compare the characteristics of different azepane structures before committing to their synthesis. nih.gov This in silico approach guides the rational design of new derivatives with desired properties. For instance, computational docking studies can predict how an azepane analogue might bind to a biological target, such as a receptor or enzyme, providing insights that inform synthetic efforts. researchgate.net The integration of HTS with computational modeling creates a powerful cycle of design, synthesis, and testing that significantly enhances the efficiency of discovering novel research compounds.

Table 2: Comparison of HTS and Computational Design in Derivative Development

| Feature | High-Throughput Screening (HTS) | Computational Design |

|---|---|---|

| Approach | Experimental, physical testing of compounds. ctppc.org | Virtual, simulation-based analysis. nih.gov |

| Throughput | Very high (up to 1 million compounds/day). youtube.com | High, depends on computational resources. |

| Primary Goal | Identify active compounds ("hits") from a library. ctppc.org | Predict molecular properties and guide synthesis. nih.gov |

| Key Technologies | Robotics, microplate readers, automation platforms. youtube.com | High-performance computing, DFT, molecular modeling software. nih.gov |

| Output | Biological activity data (e.g., binding affinity, enzyme inhibition). | Predicted data (e.g., stability, reactivity, binding energy). nih.gov |

| Limitation | Requires a physical library of synthesized compounds. | Predictions must be validated by experimental synthesis and testing. |

Expanding the Scope of Analytical and Mechanistic Applications for Deuterated Compounds in Emerging Research Areas

The unique physical properties of deuterated compounds make them invaluable tools for a wide range of analytical and mechanistic studies. scispace.com Because deuterium has a greater mass than hydrogen, its incorporation into a molecule creates a distinct mass shift detectable by mass spectrometry (MS), without significantly altering the compound's chemical behavior. scispace.com This principle is the foundation for using deuterated molecules as internal standards for absolute quantification in complex biological samples. scispace.com

Deuterium labeling is also a powerful technique for tracing the metabolic fate of molecules. By administering a deuterated compound, researchers can follow its absorption, distribution, and transformation, identifying metabolic pathways and reaction products through techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov Emerging imaging techniques, such as Spectral Tracing of Deuterium Isotope (STRIDE) microscopy, use the distinct vibrational signature of C-D bonds to visualize the anabolic utilization of deuterated precursors like glucose into macromolecules in cells and tissues. nih.gov This provides high-resolution spatial information on metabolic activity. nih.gov

Furthermore, deuterated compounds are essential for elucidating reaction mechanisms. By strategically placing a deuterium label at a specific position in a molecule, chemists can determine if the corresponding C-H bond is broken in the rate-determining step of a reaction—a phenomenon known as the kinetic isotope effect. scispace.com This provides deep insight into the chemical processes at a molecular level. The use of deuterium as a stable, non-radioactive tracer is also expanding into environmental and agricultural research, where it can be used to track water movement, soil processes, and nutrient cycling. zeochem.com

Table 3: Analytical and Mechanistic Applications of Deuterated Compounds

| Application Area | Technique(s) | Role of Deuterium |

|---|---|---|

| Quantitative Analysis | Mass Spectrometry (MS), LC-MS | Serves as a stable isotope-labeled internal standard for precise quantification. scispace.com |

| Metabolic Pathway Tracing | MS, Nuclear Magnetic Resonance (NMR), STRIDE Microscopy | Acts as a tracer to follow the fate of a molecule through biological systems. nih.gov |

| Reaction Mechanism Studies | Kinetic Analysis, NMR Spectroscopy | Used to probe bond-breaking events via the kinetic isotope effect. scispace.com |

| Structural Elucidation | NMR Spectroscopy | Simplifies complex proton NMR spectra, aiding in structure determination. |

| Environmental & Hydrological Studies | Isotope Ratio Mass Spectrometry | Functions as a tracer for mapping water sources, groundwater flow, and environmental processes. zeochem.comresearchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing AB-005 Azepane isomer-d3, and how do reaction conditions influence isomer purity?

- Answer : Synthesis typically involves deuterium substitution at specific positions of the azepane ring. Key steps include optimizing temperature (e.g., 0–5°C for deuterium exchange) and solvent polarity to minimize byproducts. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying isotopic incorporation and purity . Reaction conditions such as pH and catalyst type (e.g., Pd/C for hydrogenation) must be rigorously controlled to avoid undesired stereoisomers .

Q. How can researchers validate the CB2 receptor binding affinity of this compound compared to its non-deuterated counterpart?

- Answer : Competitive binding assays using radiolabeled ligands (e.g., [³H]-CP55,940) and membrane preparations from CB2-expressing cell lines are standard. Researchers should normalize data to account for isotopic effects on binding kinetics. Triplicate experiments with statistical validation (e.g., ANOVA) are essential to confirm reproducibility. Discrepancies in IC₅₀ values may arise from deuterium’s kinetic isotope effect, requiring adjustments in dissociation constant calculations .

Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?

- Answer : Use a combination of:

- LC-MS/MS for isotopic purity assessment (deuterium >98% incorporation).

- ¹H/²H NMR to confirm stereochemistry and avoid overlap with non-deuterated impurities.

- X-ray crystallography (if crystalline) for absolute configuration verification.

- FTIR to monitor functional group stability during storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CB2 selectivity ratios for this compound across different in vitro models?

- Answer : Discrepancies often stem from variations in cell line transfection efficiency (e.g., HEK293 vs. CHO cells) or assay buffer composition. To address this:

Standardize cell lines and receptor expression levels.

Use orthogonal assays (e.g., cAMP inhibition and β-arrestin recruitment) to confirm functional activity.

Perform meta-analyses of published data to identify confounding variables (e.g., temperature, GTP concentrations) .

Q. What strategies optimize the pharmacokinetic profiling of this compound in preclinical models, considering deuterium’s metabolic effects?

- Answer : Deuterium can alter cytochrome P450 metabolism, so:

- Conduct in vitro microsomal stability assays to compare t₁/₂ with non-deuterated analogs.

- Use accelerated mass spectrometry (AMS) for tracing low-dose deuterated metabolites in plasma.

- Adjust physiologically based pharmacokinetic (PBPK) models to account for isotope-related clearance changes .

Q. How should researchers design studies to investigate isomer-specific neuropharmacological effects of this compound?

- Answer :

Employ behavioral assays (e.g., von Frey filaments for pain response) in CB2 knockout vs. wild-type mice to isolate isomer-specific effects.

Use patch-clamp electrophysiology to assess synaptic transmission changes in dorsal root ganglia.

Cross-validate findings with PET imaging using CB2-targeted radiotracers (e.g., [¹¹C]-RSR-056) .

Q. What experimental controls are critical when analyzing this compound’s stability under varying storage conditions?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.